5-Carboxy-2-fluorocinnamic acid

CAS No.: 1380317-47-4

Cat. No.: VC3128557

Molecular Formula: C10H7FO4

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380317-47-4 |

|---|---|

| Molecular Formula | C10H7FO4 |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | 3-[(E)-2-carboxyethenyl]-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C10H7FO4/c11-8-3-1-7(10(14)15)5-6(8)2-4-9(12)13/h1-5H,(H,12,13)(H,14,15)/b4-2+ |

| Standard InChI Key | QKVADZLSLLXTDY-DUXPYHPUSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C(=O)O)/C=C/C(=O)O)F |

| SMILES | C1=CC(=C(C=C1C(=O)O)C=CC(=O)O)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C=CC(=O)O)F |

Introduction

Chemical Structure and Properties

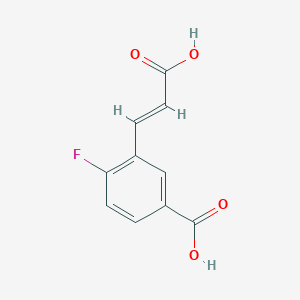

5-Carboxy-2-fluorocinnamic acid (CAS: 1380317-47-4) is an organic compound with the molecular formula C₁₀H₇FO₄ and a molecular weight of 210.16 g/mol . It belongs to the class of fluorinated cinnamic acids, which are characterized by the presence of a phenyl ring, an α,β-unsaturated carboxylic acid side chain, and fluorine substitution. In this particular compound, the structural features include:

-

A 2-fluorophenyl ring (fluorine at the ortho position)

-

A carboxylic acid group at the 5-position (meta to the fluorine)

-

A trans-configured α,β-unsaturated carboxylic acid side chain

The compound can also be named as 3-[(E)-2-carboxyethenyl]-4-fluorobenzoic acid, highlighting its structural arrangement . The presence of two carboxylic acid groups and a fluorine atom creates a unique electronic distribution that influences its physical properties and reactivity patterns.

Table 1: Physical and Chemical Properties of 5-Carboxy-2-fluorocinnamic acid

Synthetic Methodologies

The synthesis of 5-Carboxy-2-fluorocinnamic acid can be approached through several routes, drawing on established methodologies for fluorinated cinnamic acids and benzoic acid derivatives.

Modified Perkin Reaction

A promising synthetic route involves the Perkin reaction, which has been successfully employed for related fluorocinnamic acids. This approach would utilize 2-fluoro-5-formylbenzoic acid or its protected derivatives as the key starting material:

-

Condensation of 2-fluoro-5-formylbenzoic acid with acetic anhydride in the presence of sodium acetate

The Perkin reaction is advantageous due to its straightforward procedure, although careful optimization may be required to manage potential side reactions stemming from the presence of multiple functional groups .

Knoevenagel Condensation

An alternative synthetic pathway involves the Knoevenagel condensation:

-

Reaction of 2-fluoro-5-carboxybenzaldehyde with malonic acid

-

Catalysis by a base such as piperidine or pyridine

-

Decarboxylation to form the α,β-unsaturated acid

This method typically offers good control over the trans-geometry of the resulting alkene.

Palladium-Catalyzed Cross-Coupling

For industrial-scale synthesis, palladium-catalyzed cross-coupling reactions may offer advantages:

-

Heck reaction between 3-bromo-4-fluorobenzoic acid and acrylic acid derivatives

-

Catalyst system employing Pd(OAc)₂ with appropriate phosphine ligands

-

Base-mediated conditions in polar aprotic solvents

This method could provide higher yields and regioselectivity compared to classical condensation approaches.

Chemical Reactivity and Transformations

The reactivity profile of 5-Carboxy-2-fluorocinnamic acid is influenced by its three key functional groups: the fluorine substituent, the aromatic carboxylic acid, and the α,β-unsaturated carboxylic acid side chain.

Reactions Involving the Carbon-Carbon Double Bond

The α,β-unsaturated system can undergo various transformations:

Hydrogenation

Catalytic hydrogenation can selectively reduce the double bond:

-

Palladium-catalyzed hydrogenation (H₂, Pd/C) typically yields the corresponding 3-(2-fluorophenyl)propanoic acid derivative

-

Transfer hydrogenation using formic acid or ammonium formate can achieve similar transformations under milder conditions

Oxidative Cleavage

The olefinic bond is susceptible to oxidative cleavage:

-

Ozonolysis followed by reductive or oxidative workup

-

Potassium permanganate oxidation in aqueous or acidic media

-

Sodium periodate with catalytic osmium tetroxide

Reactions of the Carboxylic Acid Groups

Both carboxylic acid functionalities can participate in typical carboxylic acid chemistry:

Esterification

Formation of mono- or di-esters:

Amidation

Formation of amide derivatives:

-

Direct coupling with amines using activating agents

-

Selective amidation possible through protective group strategies

Table 2: Selected Chemical Transformations of 5-Carboxy-2-fluorocinnamic acid

| Reaction Type | Conditions | Expected Products | Potential Applications |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, MeOH, RT | 3-(3-Carboxy-2-fluorophenyl)propanoic acid | Pharmaceutical intermediates |

| Esterification | H₂SO₄ (cat.), MeOH, reflux | Methyl 3-[(E)-2-(methoxycarbonyl)ethenyl]-4-fluorobenzoate | Polymer precursors |

| Amidation | EDC, HOBt, DMF, amine | Various amide derivatives | Bioactive compounds |

| Decarboxylation | Heat, copper catalyst | 2-Fluorocinnamic acid | Synthetic intermediates |

| Cyclization | SOCl₂ then AlCl₃ | Fluorinated isocoumarins | Heterocyclic scaffolds |

Fluorine-Related Reactivity

The fluorine atom at the ortho position influences reactivity in several ways:

-

Enhanced electrophilicity of the aromatic ring at specific positions

-

Potential directing effects in electrophilic aromatic substitution

-

Possible participation in nucleophilic aromatic substitution under forcing conditions

Applications in Scientific Research

5-Carboxy-2-fluorocinnamic acid represents a valuable building block with potential applications across multiple scientific disciplines.

Pharmaceutical Development

The compound's structural features make it particularly interesting for pharmaceutical applications:

Prodrug Development

The dual carboxylic acid functionalities enable the design of ester or amide prodrugs:

-

Potential for targeted drug delivery systems

-

Improved pharmacokinetic properties through strategic esterification

-

Conjugation with bioactive molecules to create hybrid compounds

Bioactive Compound Synthesis

As a scaffold for developing biologically active molecules:

-

Anti-inflammatory agents through structural modification

-

Antimicrobial compounds, leveraging the inherent properties of fluorinated cinnamic acids

-

Potential anticancer agents based on the observed cytotoxicity of related compounds

Material Science Applications

The functionalized structure offers opportunities in materials development:

-

Incorporation into polymers to enhance thermal and mechanical properties

-

Potential use in the design of fluorinated liquid crystals

-

Cross-linkable monomers for specialized coating applications

Synthetic Organic Chemistry

5-Carboxy-2-fluorocinnamic acid can serve as a versatile intermediate:

-

Building block for heterocyclic synthesis (coumarins, isocoumarins)

-

Precursor for fluorinated aromatic amino acids

Metabolic Pathways and Biodegradation

Understanding the metabolic fate of fluorinated cinnamic acids provides insights into the potential behavior of 5-Carboxy-2-fluorocinnamic acid in biological systems.

Enzymatic Transformations

Based on studies of related compounds, likely enzymatic pathways include:

Side Chain Metabolism

The α,β-unsaturated carboxylic acid side chain may undergo:

-

Formation of CoA thioester intermediates

-

Hydration of the double bond

Research on 4-fluorocinnamic acid demonstrated that certain bacterial strains can metabolize the compound via β-oxidation pathways, with the initial formation of 4-fluorocinnamoyl-CoA .

Decarboxylation Pathways

The compound may undergo decarboxylation:

-

Loss of the benzoic acid carboxyl group

-

Potential enzymatic decarboxylation of the side chain

-

Formation of fluorinated metabolites with altered properties

Microbial Degradation

Studies on fluorinated aromatic compounds provide a framework for understanding potential biodegradation:

-

Certain bacterial consortia capable of complete mineralization

-

Sequential transformation through multiple enzymatic steps

| Metabolic Pathway | Enzymes Involved | Predicted Metabolites | Environmental Significance |

|---|---|---|---|

| β-oxidation | CoA ligase, hydratase, dehydrogenase, thiolase | 3-Carboxy-2-fluorobenzoic acid | Primary degradation pathway |

| Decarboxylation | Decarboxylases | 2-Fluorocinnamic acid | Secondary degradation route |

| Reductive metabolism | Reductases | 3-(3-Carboxy-2-fluorophenyl)propanoic acid | Minor pathway |

| Defluorination | Specialized dehalogenases | 5-Carboxycinnamic acid | Terminal degradation step |

Analytical Methodologies

Accurate identification and quantification of 5-Carboxy-2-fluorocinnamic acid require specialized analytical approaches.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Characteristic signals include olefinic protons (δ ~7.6-7.8 ppm), aromatic protons with fluorine coupling patterns, and exchangeable carboxylic acid protons

-

¹³C NMR: Shows carbonyl carbon signals (~165-170 ppm) and carbon-fluorine coupling

-

¹⁹F NMR: Provides specific identification of the fluorine environment

Mass Spectrometry

-

High-resolution mass spectrometry (HRMS) confirms the molecular formula

-

Characteristic fragmentation patterns include loss of CO₂ from each carboxylic acid group

-

Potential for liquid chromatography-mass spectrometry (LC-MS) for complex mixture analysis

Chromatographic Methods

For quantitative analysis and purity assessment:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume